molecular formula C17H22N2O6S2 B2402078 N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide CAS No. 867042-58-8

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

Cat. No. B2402078
CAS RN: 867042-58-8
M. Wt: 414.49
InChI Key: JWKQCXUQBYNAAQ-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common structural component in many pharmaceutical drugs . The compound also contains a methoxy group and a hydroxyethyl group, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group could lead to the formation of hydrogen bonds, which could influence the compound’s structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzenesulfonamide moiety, for example, could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

One significant application of compounds similar to N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound demonstrates useful properties as a photosensitizer in PDT, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Hydrolysis and Degradation Pathways

The hydrolysis mechanism of related compounds, such as the sulfonylurea herbicide triasulfuron, has been studied by Braschi et al. (1997). This research provides insights into the stability and degradation pathways of similar compounds in various pH environments, which is essential for understanding their behavior in different biological and environmental contexts (Braschi et al., 1997).

Antitumor and Antimicrobial Applications

Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors and evaluated their cytotoxicity, tumor specificity, and potential anti-tumor activities. Some derivatives showed significant cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, Ahmad and Farrukh (2012) investigated the antimicrobial activities of sulfonamides, including N-(2-methoxy phenyl)-4-methylbenzenesulfonamide, demonstrating their effectiveness against pathogenic strains of bacteria (Ahmad & Farrukh, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and the conditions under which it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include studying its potential uses in medicine or industry, investigating its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQCXUQBYNAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

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